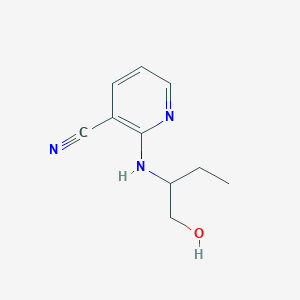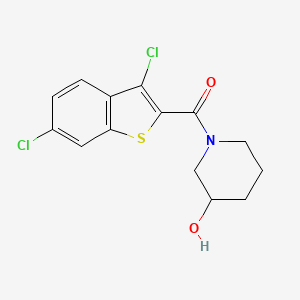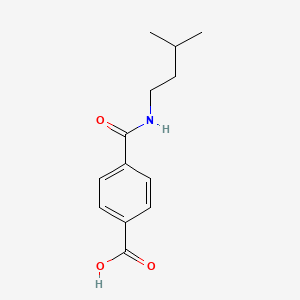![molecular formula C15H22N2O2 B7541415 (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. URB597 has been studied for its potential therapeutic applications in various conditions such as pain, anxiety, and addiction.
Mecanismo De Acción
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. This compound has been shown to increase anandamide levels in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models. This compound has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is highly selective for FAAH and has a good safety profile. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are some limitations to this compound. It has a short half-life and requires multiple administrations to produce sustained effects. This compound also has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in animal models for its analgesic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in reducing drug-seeking behavior in addiction models. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Métodos De Síntesis
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-(2-hydroxyethyl)piperazine followed by reduction and acylation steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase endocannabinoid levels and produce analgesic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-14(13(2)11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXCJCGILUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)




![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)